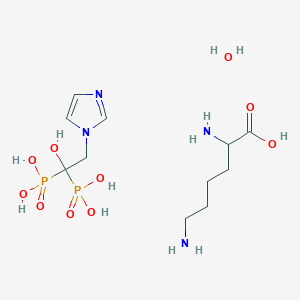

Zoledronate D,L-lysine monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zoledronate D,L-Lysine Monohydrate is a compound that belongs to the bisphosphonate class of drugs. It is a derivative of zoledronic acid, which is used to treat and prevent various bone diseases such as osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . Zoledronic acid was first described in the literature in 1994 and was granted FDA approval in 2001 .

Preparation Methods

The synthesis of Zoledronate D,L-Lysine Monohydrate involves the reaction of zoledronic acid with D,L-lysine in the presence of water to form the monohydrate salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods for zoledronic acid involve the use of phosphorus trichloride, imidazole, and acetic acid as key reagents .

Chemical Reactions Analysis

Zoledronate D,L-Lysine Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using reducing agents to form reduced derivatives.

Substitution: The imidazole ring in the compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zoledronate D,L-Lysine Monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in studies related to bone metabolism and osteoclast activity.

Medicine: It is used to treat and prevent bone diseases such as osteoporosis and bone metastases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Zoledronate D,L-Lysine Monohydrate exerts its effects by inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. The compound binds to hydroxyapatite in the bone matrix, and when osteoclasts attempt to resorb the bone, they take up the compound. This leads to the inhibition of the mevalonate pathway, which is essential for osteoclast function and survival . The molecular targets involved include farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway .

Comparison with Similar Compounds

Zoledronate D,L-Lysine Monohydrate is similar to other bisphosphonates such as ibandronic acid, minodronic acid, and risedronic acid. it is unique in its high potency and long duration of action, which allows for less frequent dosing compared to other bisphosphonates . Similar compounds include:

- Ibandronic acid

- Minodronic acid

- Risedronic acid

Properties

CAS No. |

1323976-37-9 |

|---|---|

Molecular Formula |

C11H26N4O10P2 |

Molecular Weight |

436.29 g/mol |

IUPAC Name |

2,6-diaminohexanoic acid;(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate |

InChI |

InChI=1S/C6H14N2O2.C5H10N2O7P2.H2O/c7-4-2-1-3-5(8)6(9)10;8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h5H,1-4,7-8H2,(H,9,10);1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 |

InChI Key |

MLPSARXCSRWMAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.C(CCN)CC(C(=O)O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)

![[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10854165.png)